molecular formula C8H16BrNO B6199553 2-(oxetan-3-yl)piperidine hydrobromide CAS No. 2694745-14-5

2-(oxetan-3-yl)piperidine hydrobromide

Cat. No.: B6199553
CAS No.: 2694745-14-5
M. Wt: 222.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxetan-3-yl)piperidine hydrobromide is a compound that features both an oxetane ring and a piperidine ring The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered ring containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yl)piperidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions.

    Substitution: Both the oxetane and piperidine rings can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 2-(oxetan-3-yl)piperidine hydrobromide involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which makes it a useful intermediate in synthetic pathways. The piperidine ring can interact with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Oxetan-3-yl)piperidine hydrobromide is unique due to the combination of the oxetane and piperidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

2694745-14-5

Molecular Formula

C8H16BrNO

Molecular Weight

222.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.